molecular formula C9H12N2O2 B2862843 2-(2-Nitrophenyl)propan-1-amine CAS No. 1256344-25-8

2-(2-Nitrophenyl)propan-1-amine

Cat. No. B2862843
CAS RN: 1256344-25-8
M. Wt: 180.207
InChI Key: BTPIVOZKGRJHFY-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenyl)propan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound has a molecular formula of C9H12N2O2 .


Synthesis Analysis

The synthesis of “2-(2-Nitrophenyl)propan-1-amine” can involve transaminases, which are promising biocatalysts for use in chiral amine synthesis . The enzymatic reaction was carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine as amine donor and the substrate, with 20% DMSO to aid substrate solubility .


Molecular Structure Analysis

The molecular structure of “2-(2-Nitrophenyl)propan-1-amine” consists of a nitrogen atom bonded to hydrocarbon groups . The molecule has a molecular weight of 180.2 .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Nitrophenyl)propan-1-amine” can be catalyzed by transaminases . These enzymes demonstrate good substrate tolerance and robustness .

Scientific Research Applications

  • Photocatalytic Applications

    • 2-(2-Nitrophenyl)propan-1-amine, as a photolabile primary amine, has been utilized in photocatalysis. It demonstrates efficient catalytic activity when exposed to UV irradiation, initiating photopolymerization of specific comonomers through the Michael addition reaction (Xi et al., 2013).
  • Chemical Reactivity Analysis

    • Quantum chemical calculations of 2-(2-Nitrophenyl)propan-1-amine among other aliphatic amines have been conducted to understand their geometrical, electronic, and energy characteristics. This research contributes to the understanding of the reactivities of these compounds in various chemical reactions (Kochetova et al., 2009).
  • Graphene-Based Catalysts

    • Research on the reduction of nitro compounds to amines, which includes compounds like 2-(2-Nitrophenyl)propan-1-amine, highlights the applications of graphene-based catalysts. These catalysts have shown potential in the environmentally friendly transformation of nitroarenes into useful amines (Nasrollahzadeh et al., 2020).
  • Synthesis of N-Arylpyrroles

    • The compound plays a role in the synthesis of N-Arylpyrroles, Hetero-Diels−Alder Adducts, and Allylic Amines, where its reaction with unfunctionalized dienes under specific conditions produces these compounds in varying ratios (Ragaini et al., 2001).
  • Determination of Absolute Configuration

    • N-(2-Nitrophenyl)proline amides of primary amines, which involve 2-(2-Nitrophenyl)propan-1-amine, are used to determine the absolute configuration of alpha-chiral primary amines. This method utilizes intramolecular hydrogen bonding (Ahn & Choi, 2007).
  • Protein Crosslinking and Affinity Labeling

    • 2-(2-Nitrophenyl)propan-1-amine has been proposed for use in protein crosslinking and affinity labeling, showcasing its utility in biochemical research (Jelenc et al., 1978).
  • Detection of Aromatic Amines

    • This compound has been employed in methods for the detection of free aromatic amines, providing a sensitive approach for identifying these compounds (De Plas et al., 2007).
  • Corrosion Inhibition

    • Tertiary amines synthesized from compounds including 2-(2-Nitrophenyl)propan-1-amine have been studied for their potential as corrosion inhibitors for carbon steel, indicating its application in material science (Gao et al., 2007).
  • Aminolysis Reactions

    • Studies on the aminolysis of certain compounds with 2-(2-Nitrophenyl)propan-1-amine provide insights into the kinetics and mechanisms of these chemical reactions, important in organic synthesis (Castro et al., 2005).
  • Stabilization of β-Functionalized Isocyanides

    • The compound has been used in reactions with certain complexes to yield stable β-functionalized isocyanides, a significant contribution to coordination chemistry (Dumke et al., 2013).

Future Directions

The future directions for “2-(2-Nitrophenyl)propan-1-amine” could involve its use in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces . This method advances photo-controlled polypeptide synthesis by demonstrating high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .

properties

IUPAC Name

2-(2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIVOZKGRJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)propan-1-amine

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